One prominent example is 1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1), a compound investigated for its interaction with muscarinic acetylcholine receptors (mAChRs) [, , , ]. These receptors play crucial roles in various physiological processes, making them attractive targets for developing drugs to treat conditions like Alzheimer's disease and schizophrenia [, ].
Another relevant analog is OPC-8212 [3,4-dihydro-6-(4-(3,4-dimethoxybenzoyl)-1-piperazinyl)-2(1H)-quinolinone], studied for its potential in treating congestive heart failure []. Its ability to enhance myocardial contractility without increasing oxygen demand highlights the therapeutic potential of this class of compounds [].
The provided papers highlight the significance of allosteric modulation as a mechanism of action for some 3,4-dihydro-2(1H)-quinolinone derivatives, particularly in their interaction with mAChRs [, , , , ]. Unlike orthosteric ligands that compete with the endogenous ligand (acetylcholine) at the primary binding site, allosteric modulators bind to distinct sites on the receptor, influencing its conformation and subsequent signaling [, , , ].
Compounds like 77-LH-28-1 and AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl] piperidine hydrogen chloride) exemplify this mechanism, demonstrating the ability to selectively activate M1 mAChRs without directly competing with acetylcholine [, , , ]. This selectivity stems from their interaction with specific amino acid residues within the allosteric site of M1 mAChRs, influencing downstream signaling pathways like ERK1/2 phosphorylation and G protein coupling [, , ].
The ability to fine-tune receptor activity through allosteric modulation presents a promising avenue for developing drugs with enhanced selectivity and potentially fewer side effects compared to traditional orthosteric ligands [].
3.1. Cardiovascular Diseases: - Congestive Heart Failure: OPC-8212 has demonstrated promising results in improving heart function in animal models of heart failure by enhancing myocardial contractility without increasing oxygen demand []. This finding suggests its potential as a therapeutic agent for this condition.
3.2. Neurological Disorders:- Alzheimer's Disease and Schizophrenia: M1 mAChR agonists like 77-LH-28-1 hold potential for treating cognitive impairment associated with these disorders. Their ability to selectively activate M1 receptors could offer therapeutic benefits with potentially fewer side effects compared to less selective muscarinic agonists [, , , ].
3.3. Cancer Treatment:- While not directly related to the specific compound, the paper discussing PF04942847 [] demonstrates the use of pharmacokinetic-pharmacodynamic modeling in optimizing the development of anticancer drugs. This approach can be applied to other 3,4-dihydro-2(1H)-quinolinone derivatives with potential anticancer activity.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: